molecular formula C13H21NSi B8498917 5,6,7,8-Tetrahydro-8-trimethylsilyl-3-methylquinoline CAS No. 90298-21-8

5,6,7,8-Tetrahydro-8-trimethylsilyl-3-methylquinoline

Cat. No. B8498917
Key on ui cas rn: 90298-21-8
M. Wt: 219.40 g/mol
InChI Key: PVNOQEJNFZYCJJ-UHFFFAOYSA-N
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Patent
US04577022

Procedure details

A mixture of 5,6,7,8-tetrahydro-3-methylquinoline (29.4 g, 0.2 M) and tetrahydrofuran (THF) (50 ml) was added to a mixture of a 1.55 molar solution of butyl lithium in hexane (129 ml, 0.2 M) and THF (50 ml), maintained below 10°. After 0.5 hour the mixture was blown over by inert gas onto a mixture of trimethylsilyl chloride (50 ml, 0.4 M) in the THF (100 ml), maintained below 10°. After 0.5 hour, the mixture was evaporated and the residue extracted with hexane. The hexane extracts were evaporated with the residue distilled to give the title compound (40 g, 91%) b.p. 118°-124°/5 mbar. (Found: C70.9; H,9.65; N,6.4% C13H21NSi requires: C,71.2; H,9.6; N6.4%).
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.C([Li])CCC.[CH3:17][Si:18](Cl)([CH3:20])[CH3:19]>CCCCCC.O1CCCC1>[CH3:17][Si:18]([CH3:20])([CH3:19])[CH:6]1[C:5]2[N:4]=[CH:3][C:2]([CH3:1])=[CH:11][C:10]=2[CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
CC=1C=NC=2CCCCC2C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
129 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained below 10°
TEMPERATURE
Type
TEMPERATURE
Details
maintained below 10°
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with hexane
CUSTOM
Type
CUSTOM
Details
The hexane extracts were evaporated with the residue
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C[Si](C1CCCC=2C=C(C=NC12)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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